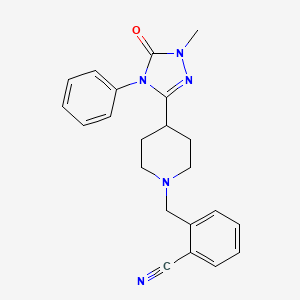
2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a piperidine ring, and a benzonitrile group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,4-triazole ring, the piperidine ring, and the benzonitrile group are all rigid structures that could contribute to the overall shape and properties of the molecule. The presence of the methyl and phenyl groups could also influence the molecule’s behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the 1,2,4-triazole ring might participate in reactions with acids or bases, and the benzonitrile group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar nitrile group could make the compound soluble in polar solvents. The compound’s melting and boiling points, as well as its density and refractive index, would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar to 2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. Studies have shown significant antibacterial and moderate antifungal activities, demonstrating potential in treating infections caused by various microorganisms. Such compounds were found to be effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species (Vankadari et al., 2013; Demirbaş et al., 2010; Mao et al., 2013).
Anti-Arrhythmic Properties
Some derivatives of this compound class have shown significant anti-arrhythmic activity. This indicates potential use in the treatment or management of arrhythmias, a group of conditions where the heartbeat is irregular, too fast, or too slow (Abdel‐Aziz et al., 2009).
Cancer Research and Treatment
Compounds with a similar structure have been studied for their potential in cancer treatment. They have shown promise as inhibitors of certain proteins or enzymes that are key in the development and progression of cancer. This includes their role as epidermal growth factor receptor (EGFR) inhibitors, which are significant in the context of various types of cancers (Karayel, 2021).
DNA Interaction Studies
Some of these compounds have been studied for their interaction with DNA, which is crucial in understanding their mechanism of action, especially in the context of anticancer properties. Studies on the binding affinity to DNA and the ability to induce DNA cleavage under specific conditions have been conducted, suggesting potential applications in targeted therapies or drug design (Demirbaş et al., 2019).
Xanthine Oxidoreductase Inhibition
Inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism, can be crucial in managing conditions like gout. Some derivatives of this compound have shown potent inhibitory activity against this enzyme, suggesting a potential role in the treatment of gout or related conditions (Sato et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-25-22(28)27(20-9-3-2-4-10-20)21(24-25)17-11-13-26(14-12-17)16-19-8-6-5-7-18(19)15-23/h2-10,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYRJNQMAVTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

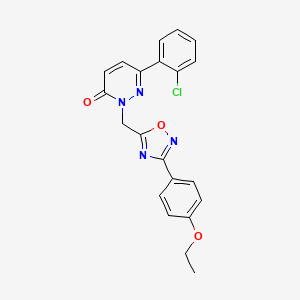
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)
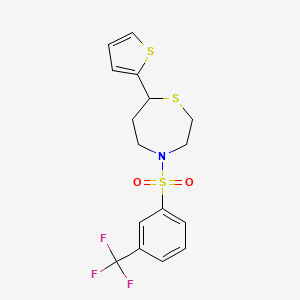
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
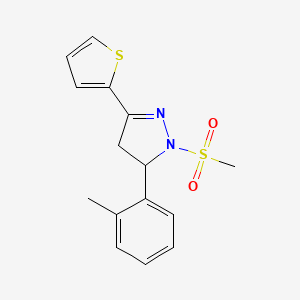
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

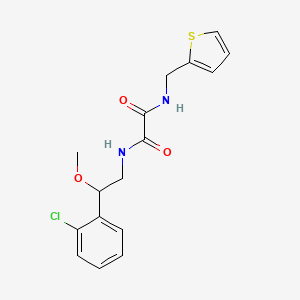
![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)
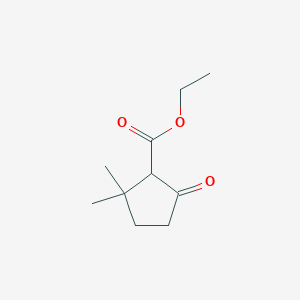
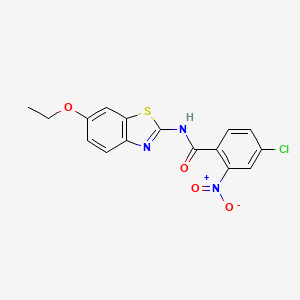
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)